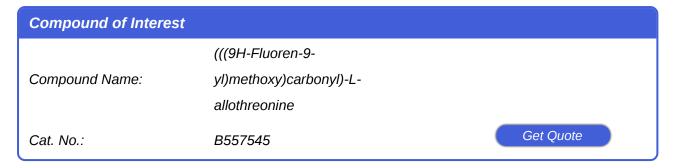


# A Technical Guide to Fmoc-L-allothreonine: From Commercial Sources to Synthetic Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-allothreonine, a crucial building block in peptide synthesis. This document covers its commercial availability and pricing, detailed experimental protocols for its incorporation into peptides, and an example of its application in modulating a biological signaling pathway.

# **Commercial Availability and Pricing**

Fmoc-L-allothreonine (Fmoc-allo-L-Thr-OH) is readily available from several commercial suppliers. The pricing can vary based on the purity and quantity required. Below is a summary of representative suppliers and their listed prices. It is important to note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact the suppliers directly for the most current pricing and availability.



Supplier	Catalog Number	Purity	Quantity	Price (USD)
Chem-Impex	07046	≥ 99% (HPLC)	1 g	\$25.00
5 g	\$110.00			
25 g	\$530.00			
BOC Sciences	≥ 99% (HPLC)	Custom	Inquire	
Watanabe Chemical Industries, Ltd.	≥ 98% (HPLC)	Custom	Inquire	
Santa Cruz Biotechnology	sc-269937	Custom	Inquire	
LookChem	≥ 99% (HPLC)	Custom	Inquire	_

Note: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Prices are as of late 2025 and are subject to change.

**Physicochemical Properties** 

Property	- Value	Reference
CAS Number	146306-75-4	[1][2]
Molecular Formula	C19H19NO5	[1]
Molecular Weight	341.36 g/mol	[1]
Appearance	White to off-white powder	[1][2]
Purity	Typically ≥ 98% or ≥ 99% (HPLC)	[1][2][3]
Storage	2-8 °C, sealed in a dry environment	[2]



# Experimental Protocols: Incorporation of Fmoc-Lallothreonine in Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a general framework for the incorporation of Fmoc-L-allothreonine into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). These protocols can be adapted for both manual and automated peptide synthesizers.

### **General SPPS Workflow**

The overall workflow for adding an amino acid in Fmoc-SPPS is a cyclical process.



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General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

# **Detailed Methodologies**

#### Materials:

- Fmoc-L-allothreonine
- Peptide synthesis grade Dimethylformamide (DMF)
- Piperidine
- Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
- Resin (e.g., Rink Amide, Wang, 2-Chlorotrityl chloride resin) with the growing peptide chain
- Dichloromethane (DCM)



Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

#### Protocol 1: Fmoc Deprotection

- Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
- Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes.
- Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

#### Protocol 2: Coupling of Fmoc-L-allothreonine

This protocol describes the activation and coupling of Fmoc-L-allothreonine. The choice of coupling reagent can be critical, especially for sterically hindered amino acids. For L-allothreonine, standard coupling reagents are generally effective.

#### Amino Acid Activation:

- In a separate vessel, dissolve Fmoc-L-allothreonine (3-5 equivalents relative to the resin loading) in DMF.
- Add the chosen coupling reagent, for example, HBTU (3 equivalents) and HOBt (3 equivalents), or HATU (2.9 equivalents).
- Add DIPEA (6-10 equivalents) to the mixture.
- Allow the pre-activation to proceed for 2-5 minutes at room temperature.

#### Coupling Reaction:

Add the pre-activated Fmoc-L-allothreonine solution to the deprotected resin.



- Agitate the mixture for 1-2 hours at room temperature. The reaction time may be extended for difficult couplings.
- Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Monitoring the Coupling Reaction:

The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test or the bromophenol blue test. If the test indicates incomplete coupling, the coupling step should be repeated.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of sidechain protecting groups. Note that L-allothreonine itself does not have a side-chain protecting group.

- Resin Preparation: After the final Fmoc deprotection and any other necessary modifications,
   wash the peptide-resin with DMF, followed by DCM, and dry it under a vacuum.
- Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. The specific cocktail and cleavage time will depend on the resin and the other amino acids in the peptide sequence.
- Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.
- Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide
  pellet with cold ether multiple times.
- Drying: Dry the precipitated peptide under a vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

# Application in a Biological Context: Phytosulfokine (PSK) Signaling in Plants







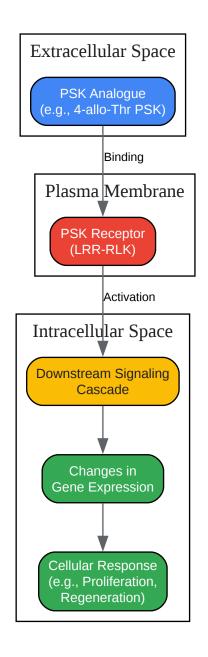
Peptides containing L-allothreonine have been synthesized to probe and modulate biological processes. An example is the synthesis of an analogue of phytosulfokine (PSK), a plant peptide hormone that plays a role in cell proliferation and differentiation.

A study by van der Krol et al. (2024) described the synthesis of a PSK analogue where the threonine at position 4 was replaced with L-allothreonine (4-allo-Thr PSK).[2] This modification was part of a library of PSK analogues designed to investigate the structure-activity relationship of PSK in plant protoplast regeneration.[2]

# The Phytosulfokine Signaling Pathway

The PSK signaling pathway is initiated by the binding of the PSK peptide to its receptor, a leucine-rich repeat receptor-like kinase (LRR-RLK). This binding event triggers a downstream signaling cascade that ultimately leads to changes in gene expression and cellular responses, such as cell division and growth.





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#### Simplified diagram of the phytosulfokine (PSK) signaling pathway.

The synthesis and biological evaluation of the 4-allo-Thr PSK analogue demonstrated that modifications to the peptide backbone can influence its biological activity.[2] While in this particular study the 4-allo-Thr PSK did not show increased activity compared to the native peptide, it highlights the use of L-allothreonine as a tool to explore the conformational requirements for receptor binding and signaling.[2]



## Conclusion

Fmoc-L-allothreonine is a commercially accessible and valuable tool for researchers in peptide chemistry and drug development. Its unique stereochemistry allows for the exploration of novel peptide structures with potentially altered biological activities. The well-established protocols for Fmoc-based solid-phase peptide synthesis can be readily applied to incorporate this non-canonical amino acid into desired peptide sequences. As demonstrated by the example of the phytosulfokine analogue, the inclusion of L-allothreonine in peptide design can provide valuable insights into the structure-activity relationships of bioactive peptides and their interactions with their biological targets.

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